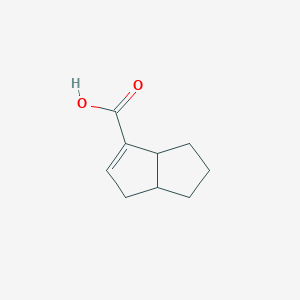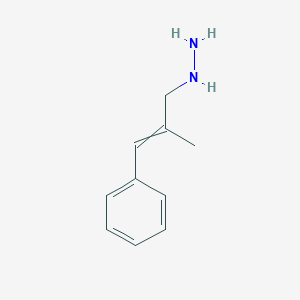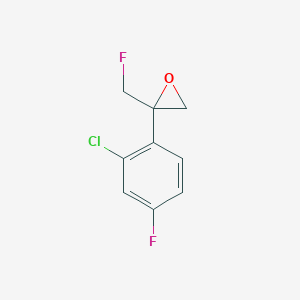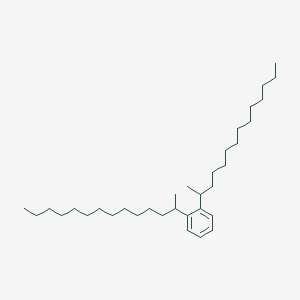
1,2-Di(tetradecan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(tetradecan-2-yl)benzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where two tetradecanyl groups are attached to the benzene ring at the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+2Tetradecanyl halideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated benzene derivatives.
Applications De Recherche Scientifique
1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Di(hexadecan-2-yl)benzene
- 1,2-Di(octadecan-2-yl)benzene
- 1,2-Di(dodecan-2-yl)benzene
Uniqueness
1,2-Di(tetradecan-2-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, melting point, and reactivity profiles .
Propriétés
Numéro CAS |
90774-18-8 |
|---|---|
Formule moléculaire |
C34H62 |
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
1,2-di(tetradecan-2-yl)benzene |
InChI |
InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3 |
Clé InChI |
FPTTWIBJOSSMJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


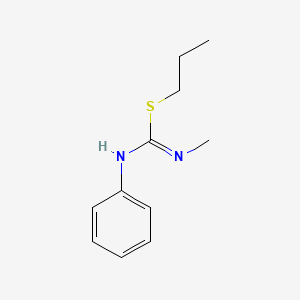

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
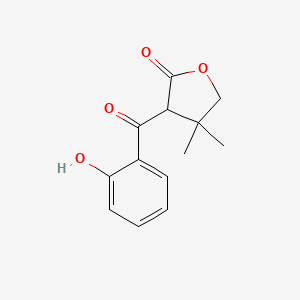
![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
